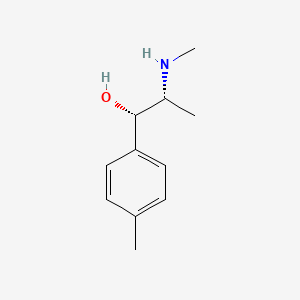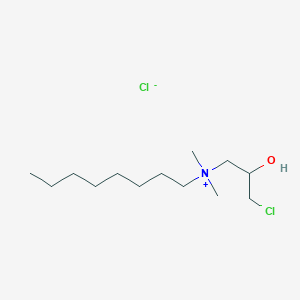
Cobaltous potassium sulfate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous potassium sulfate hexahydrate is an inorganic compound with the chemical formula ( K_2Co(SO_4)_2 \cdot 6H_2O ). It is a double salt consisting of cobalt, potassium, and sulfate ions, and it crystallizes with six molecules of water. This compound is known for its vibrant pink color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobaltous potassium sulfate hexahydrate can be synthesized by reacting cobalt(II) sulfate with potassium sulfate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form crystals of the hexahydrate.
[ \text{CoSO}_4 + \text{K}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{K}_2\text{Co(SO}_4\text{)}_2 \cdot 6\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by dissolving cobalt(II) sulfate and potassium sulfate in water, followed by controlled crystallization. The process involves maintaining specific temperature and humidity conditions to ensure the formation of the hexahydrate crystals.
Chemical Reactions Analysis
Types of Reactions
Cobaltous potassium sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(III) can be reduced back to cobalt(II) using reducing agents.
Substitution: The sulfate ions can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (( KMnO_4 )) or hydrogen peroxide (( H_2O_2 )) can be used as oxidizing agents.
Reduction: Sodium borohydride (( NaBH_4 )) or hydrazine (( N_2H_4 )) can act as reducing agents.
Substitution: Reactions with barium chloride (( BaCl_2 )) can lead to the formation of barium sulfate and the substitution of sulfate ions.
Major Products Formed
Oxidation: Cobalt(III) sulfate.
Reduction: Cobalt(II) sulfate.
Substitution: Barium sulfate and potassium chloride.
Scientific Research Applications
Cobaltous potassium sulfate hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of cobalt complexes and as a source of cobalt ions in various chemical reactions.
Biology: Employed in studies involving cobalt’s role in biological systems, including its effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of pigments, catalysts, and as an additive in electroplating processes.
Mechanism of Action
The mechanism of action of cobaltous potassium sulfate hexahydrate involves the release of cobalt ions (( Co^{2+} )) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. The pathways involved may include oxidative stress, modulation of enzyme activity, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) sulfate heptahydrate (( CoSO_4 \cdot 7H_2O )): Similar in composition but contains seven water molecules instead of six.
Cobalt(II) chloride hexahydrate (( CoCl_2 \cdot 6H_2O )): Contains chloride ions instead of sulfate ions.
Potassium sulfate (( K_2SO_4 )): Lacks cobalt ions and is used primarily as a fertilizer.
Uniqueness
Cobaltous potassium sulfate hexahydrate is unique due to its combination of cobalt and potassium ions with sulfate, providing distinct chemical and physical properties. Its hexahydrate form also contributes to its stability and solubility in water, making it suitable for various applications in research and industry.
Properties
CAS No. |
10026-20-7 |
|---|---|
Molecular Formula |
CoH12K2O14S2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
dipotassium;cobalt(2+);disulfate;hexahydrate |
InChI |
InChI=1S/Co.2K.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q+2;2*+1;;;;;;;;/p-4 |
InChI Key |
MDFLLLCDKIHRMZ-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


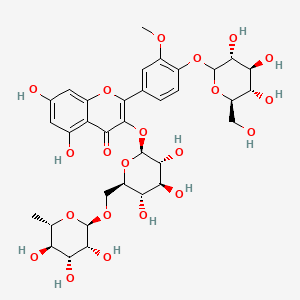

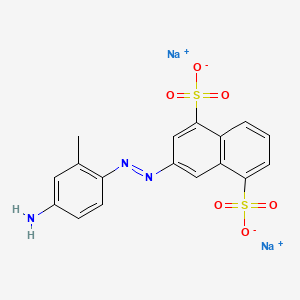

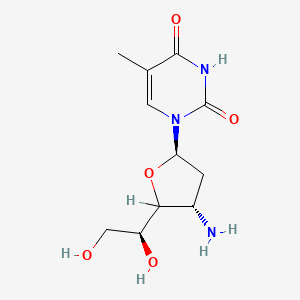
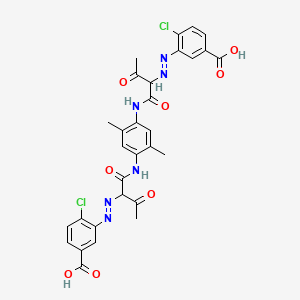


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
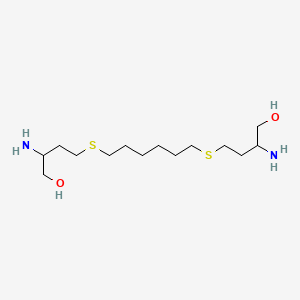
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
